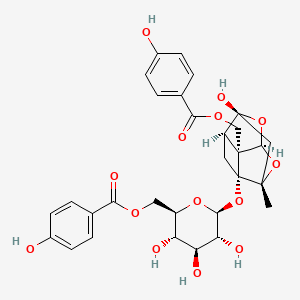

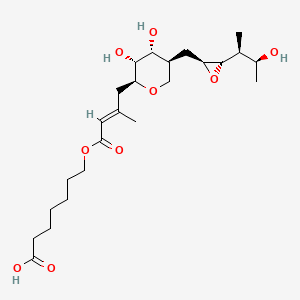

牡丹皮苷H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mudanpioside H is a peony from the root bark of Paeonia lactiflora with a broad spectrum of antimicrobial activity . It exhibits broad, but moderate, antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 100 to 500 microg/mL against eighteen pathogenic microorganisms of concern for public health or zoonosis .

Synthesis Analysis

Mudanpioside H is isolated from the root bark of Paeonia lactiflora . The isolation process involves growing the pure colony of endophytic fungi on solid rice media . The grown fungi are then extracted with ethyl acetate .

Physical And Chemical Properties Analysis

Mudanpioside H has a molecular weight of 616.57 and a formula of C30H32O14 . It is used for research purposes only and is not intended for human or veterinary therapeutic use .

科学研究应用

化学结构和分离:牡丹皮苷H首次从牡丹芍药中分离出来,作为一组糖苷的一部分,其中还包括牡丹皮苷G、I和牡丹苷A。this compound的结构是基于光谱证据确定的,表明其独特的化学性质 (Ding et al., 1999)。

药理学特性:一项研究调查了从牡丹芍药中提取的单萜糖苷的药理效应,包括this compound,发现它们可能在抑制血小板聚集、炎症和细菌感染引起的出血方面发挥作用。这表明this compound在管理这些疾病中具有潜在的治疗应用 (Ding et al., 2000)。

抗氧化活性:一项关注牡丹芍药中抗氧化单萜糖苷的研究中,鉴定出了this compound,并显示其具有适度强的自由基清除活性。这表明其作为一种抗氧化化合物的潜力 (Ryu et al., 2001)。

抗炎应用:对牡丹皮为主要成分的牡丹皮中的研究揭示,该化合物可能是一种潜在的NF-κB抑制剂。NF-κB是炎症中的关键介质,其激活的抑制表明this compound可能具有抗炎特性 (Lu et al., 2019)。

抗菌活性:另一项研究发现this compound具有适度的抗菌活性,针对各种致病微生物,表明其在治疗感染中的潜在用途 (An et al., 2006)。

作用机制

Target of Action

Mudanpioside H, a compound derived from the root bark of Paeonia lactiflora, exhibits a broad spectrum of antimicrobial activity . Its primary targets are a variety of pathogenic microorganisms of concern for public health or zoonosis . These include bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and various strains of Enterobacteriaceae .

Mode of Action

It has been observed to exhibit broad, but moderate, antibacterial activity . It interacts with its targets (pathogenic microorganisms) and inhibits their growth, as evidenced by minimum inhibitory concentration (MIC) values ranging from 100 to 500 microg/mL .

Result of Action

The primary result of Mudanpioside H’s action is the inhibition of growth in a variety of pathogenic microorganisms . This antimicrobial activity is beneficial in the context of public health and the treatment of various infectious diseases.

Action Environment

The action of Mudanpioside H can be influenced by various environmental factors. For instance, the extraction process of Mudanpioside H from the root bark of Paeonia lactiflora can affect its potency . Additionally, the compound’s stability and efficacy may be influenced by storage conditions . .

生化分析

Biochemical Properties

Mudanpioside H is known to interact with various biomolecules in the context of its antibacterial activity

Molecular Mechanism

It is known to exert antibacterial effects , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should aim to elucidate these aspects, including any changes in the effects of Mudanpioside H over time in in vitro or in vivo studies .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRIPCQQSUIDZ-HRCYFWENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)